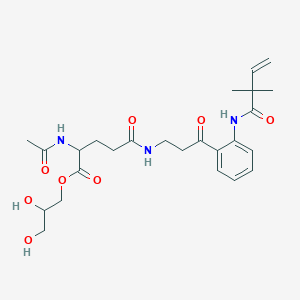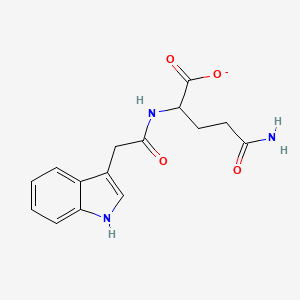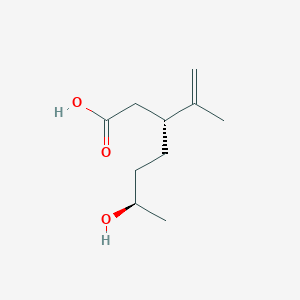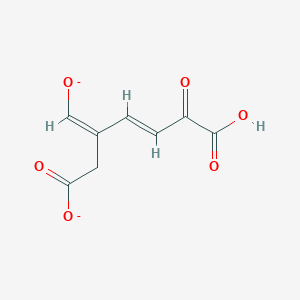
5-Formyl-2-hydroxyhepta-2,4-dienedioate dianion
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-formyl-2-hydroxyhepta-2,4-dienedioate is dicarboxylate anion of 5-formyl-2-hydroxyhepta-2,4-dienedioic acid; major species at pH 7.3. It is a conjugate base of a 5-formyl-2-hydroxyhepta-2,4-dienedioic acid.
Scientific Research Applications
Dianion Chemistry and Electrophilic Reactions
- The concept of using dianion chemistry in organic synthesis is highlighted in several studies. For instance, a study by Yang et al. (2000) demonstrates the use of various compounds, acting as synthetic equivalents to dianions, in reactions with aldehydes, ketones, and conjugated esters. This includes the formation of long-chain esters with remote hydroxyl and carboxyl groups, showcasing the versatility of dianion chemistry in organic synthesis (Yang et al., 2000).
Formyl Anion and Dianion Equivalents in Synthesis
- Kirschning et al. (2007) provide an overview of the synthetically important class of formyl anions and formyl dianion equivalents. The study emphasizes their application in asymmetric homologation strategies, demonstrating their significant role in organic synthesis (Kirschning et al., 2007).
Synthesis of Higher-Carbon Sugars
- The synthesis of higher-carbon sugars using dianions is another area of application. Kim et al. (1988) describe the preparation of β-hydroxysulfonyl sugars and their reactions with carbon electrophiles, showcasing the dianions' utility in synthesizing complex sugar structures (Kim et al., 1988).
Biocatalysis and Metabolic Pathways
- Research by Garrido-Peritierra and Cooper (2005) explores the role of isomerase and decarboxylase enzymes in the metabolism of 4-hydroxyphenylacetate in bacteria. This study demonstrates the biochemical significance of compounds like 5-Formyl-2-hydroxyhepta-2,4-dienedioate dianion in metabolic pathways (Garrido-Peritierra & Cooper, 2005).
Catalysis and Oxidation Reactions
- Ventura et al. (2016) describe the use of copper/cerium oxides for the selective oxidation of 5-(hydroxymethyl)furfural in water, illustrating the potential application of similar dianionic structures in catalysis and environmental chemistry (Ventura et al., 2016).
Epigenetic Research and Biosensors
- A study by Li et al. (2020) on a photoelectrochemical biosensor for DNA formylation detection in plant genomics highlights the relevance of formyl derivatives, such as 5-formylcytosine, in epigenetic research and biosensor technology (Li et al., 2020).
properties
Product Name |
5-Formyl-2-hydroxyhepta-2,4-dienedioate dianion |
|---|---|
Molecular Formula |
C8H6O6-2 |
Molecular Weight |
198.13 g/mol |
IUPAC Name |
(E,3Z)-7-hydroxy-3-(oxidomethylidene)-6,7-dioxohept-4-enoate |
InChI |
InChI=1S/C8H8O6/c9-4-5(3-7(11)12)1-2-6(10)8(13)14/h1-2,4,9H,3H2,(H,11,12)(H,13,14)/p-2/b2-1+,5-4+ |
InChI Key |
JCYNPXMAUUAOMA-PMRVSPHWSA-L |
Isomeric SMILES |
C(/C(=C/[O-])/C=C/C(=O)C(=O)O)C(=O)[O-] |
Canonical SMILES |
C(C(=C[O-])C=CC(=O)C(=O)O)C(=O)[O-] |
synonyms |
2-hydroxy-5-carboxymethylmuconate semialdehyde 5-carboxymethyl-2-hydroxymuconate semialdehyde CHMSA |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



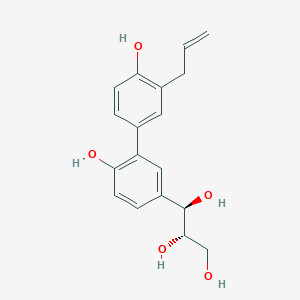
![N-[(2z)-4-(3-Fluoro-5-Morpholin-4-Ylphenyl)pyrimidin-2(1h)-Ylidene]-4-(3-Morpholin-4-Yl-1h-1,2,4-Triazol-1-Yl)aniline](/img/structure/B1261713.png)
![TG(18:0/18:2(9Z,12Z)/18:2(9Z,12Z))[iso3]](/img/structure/B1261714.png)
![(R)-2-[3-(4-Hydroxyphenyl)acryloyloxy]-3-(4-hydroxyphenyl)propionic acid](/img/structure/B1261716.png)
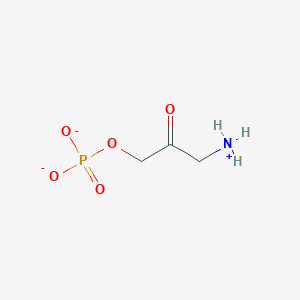
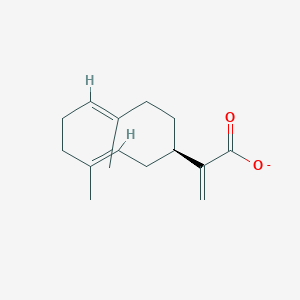

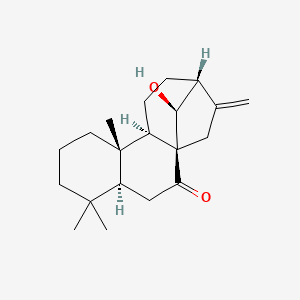
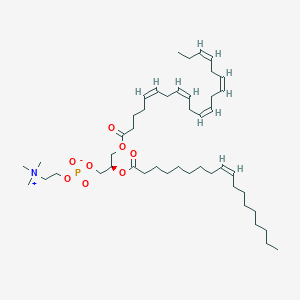
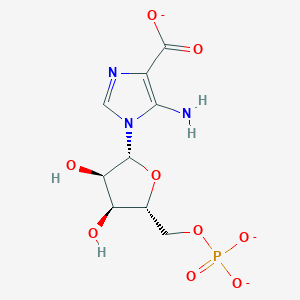
![N-benzoyl-N-(18-phenyl-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12,14,16-octaen-16-yl)benzamide](/img/structure/B1261730.png)
